Welcome to the BenchChem Online Store!
molecular formula C12H15F3N4O2 B8505354 Methanone,4-morpholinyl[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-

Methanone,4-morpholinyl[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-

Cat. No. B8505354
M. Wt: 304.27 g/mol
InChI Key: BMXHOPPHYPKUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09273052B2

Procedure details

Crude morpholino-[3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazin-1-yl]methanone hydrochloride 20c (330 mg, 1 mmol) was dissolved in 10 mL of ethyl acetate, followed by addition of potassium carbonate (10 g, 72 mmol). After stirring for 4 hours, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain crude morpholino-[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl]methanone 20d (300 mg) as a light yellow solid. The product was used directly in the next reaction without purification.
Name
morpholino-[3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazin-1-yl]methanone hydrochloride
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[N:11]=[C:12]([C:19]([F:22])([F:21])[F:20])[N:13]3[CH2:18][CH2:17][NH:16][CH2:15][C:14]=23)=[O:9])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[O:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[N:11]=[C:12]([C:19]([F:21])([F:22])[F:20])[N:13]3[CH2:18][CH2:17][NH:16][CH2:15][C:14]=23)=[O:9])[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
morpholino-[3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazin-1-yl]methanone hydrochloride
Quantity
330 mg
Type
reactant
Smiles
Cl.O1CCN(CC1)C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CCN(CC1)C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.